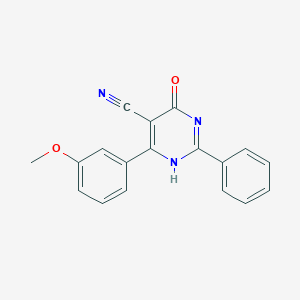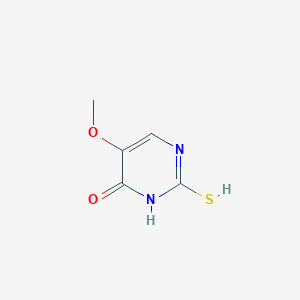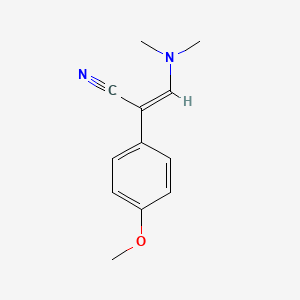
6-(3-methoxyphenyl)-4-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “6-(3-methoxyphenyl)-4-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile” is a chemical entity with specific properties and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of “6-(3-methoxyphenyl)-4-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile” involves specific synthetic routes and reaction conditions. The synthesis typically includes the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds that can be applied in different industrial fields such as food or pharmaceuticals . The inclusion complexes are formed by determining the inclusion formation constant and using methods to prepare host inclusion in the non-polar cavity of cyclodextrins .
Industrial Production Methods: Industrial production methods for “this compound” are not explicitly detailed in the available literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: The compound “6-(3-methoxyphenyl)-4-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving “this compound” include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired products with high efficiency.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reagents and conditions used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, “6-(3-methoxyphenyl)-4-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile” is used as a model compound for studying inclusion complexes and host-guest interactions. The compound’s ability to form stable complexes with cyclodextrins makes it valuable for research in supramolecular chemistry .
Biology: In biological research, “this compound” is studied for its potential interactions with biological molecules. The compound’s unique structure allows it to interact with proteins and other biomolecules, making it a useful tool for studying molecular recognition and binding.
Medicine: In medicine, “this compound” is explored for its potential therapeutic applications. The compound’s ability to form stable complexes with cyclodextrins can enhance the solubility and stability of drugs, making it a valuable excipient in pharmaceutical formulations .
Industry: In the industrial sector, “this compound” is used in the development of new materials and products. The compound’s unique properties make it suitable for applications in food, pharmaceuticals, and other industries .
Mécanisme D'action
The mechanism of action of “6-(3-methoxyphenyl)-4-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile” involves its ability to form stable inclusion complexes with cyclodextrins. These complexes enhance the compound’s solubility, stability, and bioavailability. The molecular targets and pathways involved in the compound’s effects are primarily related to its interactions with cyclodextrins and other host molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds: Compounds similar to “6-(3-methoxyphenyl)-4-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile” include other cyclodextrin inclusion complexes and host-guest systems. These compounds share similar properties and applications, making them valuable for comparative studies .
Uniqueness: The uniqueness of “this compound” lies in its specific structure and ability to form stable inclusion complexes with cyclodextrins.
Conclusion
The compound “this compound” is a valuable chemical entity with unique properties and applications. Its ability to form stable inclusion complexes with cyclodextrins makes it suitable for research in chemistry, biology, medicine, and industry. The compound’s mechanism of action and comparison with similar compounds highlight its uniqueness and potential for future applications.
Propriétés
IUPAC Name |
6-(3-methoxyphenyl)-4-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-23-14-9-5-8-13(10-14)16-15(11-19)18(22)21-17(20-16)12-6-3-2-4-7-12/h2-10H,1H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNMAWAAVPQIBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=O)N=C(N2)C3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=C(C(=O)N=C(N2)C3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenyl-1H-pyrimidin-4-one](/img/structure/B7776452.png)





![[(2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]azanium;chloride](/img/structure/B7776511.png)

